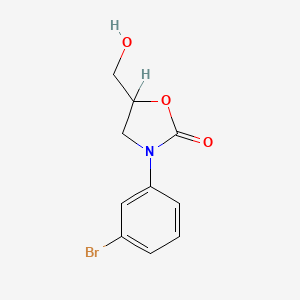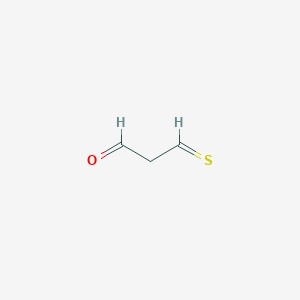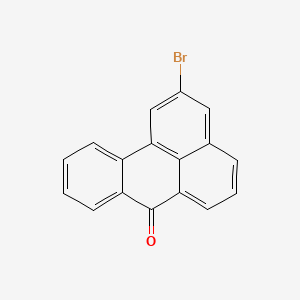
(2S,3S)-2-Methyl-3-(propan-2-yl)cyclopropane-1,1-dicarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,3S)-2-Methyl-3-(propan-2-yl)cyclopropane-1,1-dicarbonitrile is a chiral cyclopropane derivative. Cyclopropane compounds are known for their strained ring structure, which imparts unique chemical properties. The presence of nitrile groups and the specific stereochemistry make this compound interesting for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-2-Methyl-3-(propan-2-yl)cyclopropane-1,1-dicarbonitrile typically involves the cyclopropanation of suitable precursors. One common method is the reaction of an alkene with a diazo compound in the presence of a metal catalyst, such as rhodium or copper. The reaction conditions often require an inert atmosphere and controlled temperature to ensure the desired stereochemistry.
Industrial Production Methods
Industrial production of such compounds may involve optimized versions of the laboratory synthesis methods. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to achieve high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically at the methyl or isopropyl groups, leading to the formation of alcohols, ketones, or carboxylic acids.
Reduction: Reduction of the nitrile groups can yield primary amines.
Substitution: The nitrile groups can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a metal catalyst (e.g., palladium on carbon) or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols under basic or acidic conditions.
Major Products
Oxidation: Alcohols, ketones, carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted nitrile derivatives.
Scientific Research Applications
Chemistry
The compound can be used as a building block in organic synthesis, particularly in the construction of more complex molecules with specific stereochemistry.
Biology
Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine
Industry
The compound can be used in the synthesis of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action for (2S,3S)-2-Methyl-3-(propan-2-yl)cyclopropane-1,1-dicarbonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The nitrile groups can form hydrogen bonds or participate in other interactions with biological targets.
Comparison with Similar Compounds
Similar Compounds
(2R,3R)-2-Methyl-3-(propan-2-yl)cyclopropane-1,1-dicarbonitrile: The enantiomer of the compound with different stereochemistry.
Cyclopropane-1,1-dicarbonitrile: Lacks the methyl and isopropyl groups.
2-Methylcyclopropane-1,1-dicarbonitrile: Lacks the isopropyl group.
Uniqueness
The specific stereochemistry and the presence of both methyl and isopropyl groups make (2S,3S)-2-Methyl-3-(propan-2-yl)cyclopropane-1,1-dicarbonitrile unique
Properties
CAS No. |
64206-74-2 |
|---|---|
Molecular Formula |
C9H12N2 |
Molecular Weight |
148.20 g/mol |
IUPAC Name |
(2S,3S)-2-methyl-3-propan-2-ylcyclopropane-1,1-dicarbonitrile |
InChI |
InChI=1S/C9H12N2/c1-6(2)8-7(3)9(8,4-10)5-11/h6-8H,1-3H3/t7-,8-/m0/s1 |
InChI Key |
SXNAZTOMZZRICJ-YUMQZZPRSA-N |
Isomeric SMILES |
C[C@H]1[C@@H](C1(C#N)C#N)C(C)C |
Canonical SMILES |
CC1C(C1(C#N)C#N)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






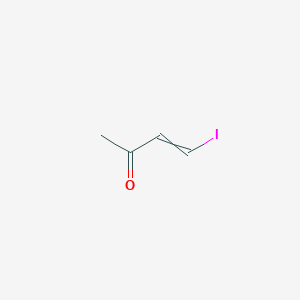

![2-(Quinolin-2-YL)benzo[F]quinoline-1-carboxylic acid](/img/structure/B14506661.png)

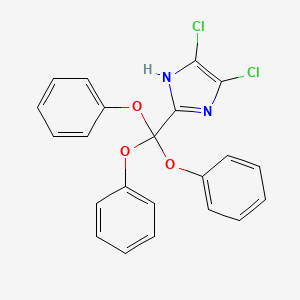
![2-{[1-(1-Benzofuran-2-yl)ethylidene]amino}-1H-isoindole-1,3(2H)-dione](/img/structure/B14506680.png)

